TAK-659 Exhibits 9.4-Fold Greater SYK Inhibitory Potency Than R406 and 2.4-Fold Greater Than Entospletinib
In a standardized in vitro kinase assay panel, TAK-659 inhibited SYK with an IC50 of 3.2 nM, compared to 30 nM for R406 (the active metabolite of fostamatinib) and 7.7 nM for entospletinib (GS-9973) [1][2]. Cerdulatinib (PRT062070) showed a SYK IC50 of 32 nM. This represents a 9.4-fold potency advantage over the only FDA-approved SYK inhibitor active principle and a 2.4-fold advantage over the most clinically advanced selective SYK inhibitor [2].
| Evidence Dimension | SYK inhibitory potency (biochemical IC50) |
|---|---|
| Target Compound Data | IC50 = 3.2 nM |
| Comparator Or Baseline | R406 IC50 = 30 nM; Entospletinib IC50 = 7.7 nM; Cerdulatinib IC50 = 32 nM |
| Quantified Difference | 9.4-fold more potent than R406; 2.4-fold more potent than entospletinib; 10-fold more potent than cerdulatinib |
| Conditions | Cell-free in vitro kinase assay; parallel panel comparison (Kost-Alimova et al. 2020 Table 1) |
Why This Matters
Higher target potency translates to lower drug exposure requirements, potentially enabling a wider therapeutic window and reduced off-target kinase engagement at effective doses.
- [1] Huck J, Brake R, Tirrell S, et al. Antitumor activity of inhibiting SYK kinase with TAK-659, an investigational agent, in DLBCL models. J Clin Oncol. 2014;32(15_suppl):8580. View Source
- [2] Kost-Alimova M, Sidhom EH, Satyam A, et al. A High-Content Screen for Mucin-1-Reducing Compounds Identifies Fostamatinib as a Candidate for Rapid Repurposing for Acute Lung Injury. Cell Rep Med. 2020;1(8):100137. Table 1. View Source
